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Compound of Interest

Compound Name: 7-Aminoquinolin-4-ol

Cat. No.: B1277477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
This document provides a comprehensive overview of the known and predicted

physicochemical properties of 7-Aminoquinolin-4-ol. It is important to note that experimentally

determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available

scientific literature. Therefore, this guide also includes comparative data from structurally

similar compounds and outlines general experimental protocols for the determination of key

physicochemical parameters.

Core Physicochemical Properties
7-Aminoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula

C₉H₈N₂O.[1] Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-

base interactions, all of which are critical for its behavior in biological and chemical systems.

Data Summary
The following table summarizes the available and comparative physicochemical data for 7-
Aminoquinolin-4-ol and related compounds.
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Property
7-Aminoquinolin-4-
ol

7-Aminoquinoline
(Comparative)

3-Aminoquinolin-4-
ol (Comparative)

CAS Number 1027189-62-3 580-19-8[2] 129377-66-8[3]

Molecular Formula C₉H₈N₂O[1] C₉H₈N₂[2] C₉H₈N₂O[3]

Molecular Weight 160.17 g/mol [1][4] 144.17 g/mol [2] 160.17 g/mol [3]

Melting Point Data not available 93-96 °C Data not available

Boiling Point Data not available
266.6 °C at 760

mmHg
Data not available

Solubility Data not available

Slightly soluble in cold

water, readily soluble

in hot water and most

organic solvents.[5]

Data not available

pKa Data not available
Data not available in

searched literature
Data not available

logP (Computed) Data not available 1.5[2] 1.1[3]

Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The

following are generalized protocols applicable to quinoline derivatives.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a

molecule at a given pH, which in turn affects its solubility, absorption, and biological activity.

Potentiometric titration is a standard method for its determination.[6][7]

Methodology:

Preparation of Solutions:

Prepare a standard solution of the test compound (e.g., 1 mM 7-Aminoquinolin-4-ol) in a

suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to
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ensure solubility.

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g.,

0.1 M NaOH).

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant

ionic strength.[6]

Titration Procedure:

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

Place a known volume of the test compound solution into a thermostatted titration vessel.

If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate

with the standardized strong base.

Add the titrant in small, precise increments and record the pH after each addition, allowing

the reading to stabilize.

Continue the titration well past the equivalence point.

Data Analysis:

Plot the recorded pH values against the volume of titrant added to generate a titration

curve.

The pKa can be determined from the inflection point of the sigmoid curve, which

corresponds to the pH at which the compound is 50% ionized.[7]

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at

various points along the titration curve.

Perform the titration in triplicate to ensure reproducibility.[6]

Determination of Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common

technique to determine equilibrium solubility.
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Methodology:

Sample Preparation:

Add an excess amount of the solid compound to a series of vials containing buffers at

different pH values (e.g., pH 2, 5, 7.4, 9).

Equilibration:

Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or

37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis:

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

Carefully withdraw an aliquot of the supernatant.

Determine the concentration of the dissolved compound in the supernatant using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or UV-Vis spectrophotometry.

Data Interpretation:

The measured concentration represents the equilibrium solubility of the compound at that

specific pH and temperature.

The pH-solubility profile provides valuable insights into the ionization behavior of the

compound.

Potential Biological Significance and Signaling
Pathways
While no specific signaling pathways involving 7-Aminoquinolin-4-ol have been documented

in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore

with diverse biological activities.
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Antimalarial Activity: Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine,

have been cornerstone antimalarial drugs.[8]

Anticancer Activity: The aminoquinoline core has been investigated for its anticancer

properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1α

signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]

Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified

as agonists of the nuclear receptor NR4A2 (Nurr1). This receptor is essential for the

development and survival of midbrain dopamine neurons, making it a promising target for

neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, 7-Aminoquinolin-4-ol
could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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